molecular formula C22H42O6 B1667310 Bis(2-butoxyethyl) sebacate CAS No. 141-19-5

Bis(2-butoxyethyl) sebacate

Cat. No.: B1667310
CAS No.: 141-19-5
M. Wt: 402.6 g/mol
InChI Key: KZBSIGKPGIZQJQ-UHFFFAOYSA-N
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Description

Bis(2-butoxyethyl) sebacate (CAS 141-19-5) is a sebacic acid ester with the molecular formula C₂₂H₄₂O₆ and a molecular weight of 402.57 g/mol . Structurally, it consists of two 2-butoxyethyl groups attached to a decanedioic acid backbone. This compound is primarily utilized as a plasticizer in polymers, offering flexibility and durability to materials like polyvinyl chloride (PVC) . Its low volatility and compatibility with resins make it suitable for applications requiring thermal stability and resistance to environmental degradation.

Properties

IUPAC Name

bis(2-butoxyethyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21(23)13-11-9-7-8-10-12-14-22(24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBSIGKPGIZQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044802
Record name Bis(2-butoxyethyl) decanedioate
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Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decanedioic acid, 1,10-bis(2-butoxyethyl) ester
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CAS No.

141-19-5
Record name Bis(2-butoxyethyl) sebacate
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Record name Bis(2-butoxyethyl) sebacate
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Record name Decanedioic acid, 1,10-bis(2-butoxyethyl) ester
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Record name Bis(2-butoxyethyl) decanedioate
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Record name Bis(2-butoxyethyl) sebacate
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Record name BIS(2-BUTOXYETHYL) SEBACATE
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Preparation Methods

Fundamental Esterification Mechanisms

The synthesis of bis(2-butoxyethyl) sebacate follows classical esterification principles, where sebacic acid reacts with 2-butoxyethanol in the presence of a catalyst. The general reaction is:

$$ \text{Sebacic Acid} + 2 \, \text{2-Butoxyethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + 2 \, \text{H}_2\text{O} $$

Key variables influencing yield and purity include:

  • Catalyst type (acidic, enzymatic, or metallic)
  • Temperature (typically 150–220°C)
  • Molar ratio of alcohol to acid
  • Reaction time (3–8 hours)

Acid-Catalyzed Esterification

Sulfuric Acid Catalysis

Sulfuric acid (H$$2$$SO$$4$$) is a traditional catalyst for esterification due to its strong proton-donating capacity. In a method adapted from CN102249911A, bis(2-ethylhexyl) sebacate is synthesized via sulfuric acid catalysis under micro-vacuum conditions. For this compound, analogous steps would involve:

  • Esterification :

    • Charge sebacic acid (1.0 mol) and 2-butoxyethanol (2.2–2.5 mol) into a reactor.
    • Add 0.1–0.5 wt% sulfuric acid.
    • Heat to 180–200°C under reflux with continuous water removal.
    • Reaction completes when acid value drops below 0.2 mg KOH/g.
  • Post-Reaction Processing :

    • Washing : Neutralize residual acid with aqueous sodium carbonate.
    • Dealcoholization : Remove excess 2-butoxyethanol under reduced pressure (-0.085 MPa) at 190–210°C.
    • Refinement : Treat with adsorbents (e.g., activated carbon, diatomite) to reduce coloration.

Typical Yield : 95–98% (extrapolated from).

Table 1: Acid-Catalyzed Reaction Parameters
Parameter Value Source Adaptation
Catalyst H$$2$$SO$$4$$ (0.3 wt%)
Temperature 180–200°C
Molar Ratio (Alcohol:Acid) 2.2:1
Reaction Time 3–4 hours

Metal-Catalyzed Esterification

Titanium-Based Catalysts

Titanium(IV) isopropoxide (TTIP) offers enhanced selectivity and reduced side reactions compared to acidic catalysts. A method for bis(2-ethylhexyl) sebacate (ChemicalBook) employs TTIP at 150–215°C, achieving 97.23% yield. Adapting this for 2-butoxyethanol:

  • Reaction Setup :

    • Combine sebacic acid (1.0 mol) and 2-butoxyethanol (2.45:1 molar ratio).
    • Add 0.1–0.3 wt% TTIP.
    • Heat to 200–215°C for 3.5–4 hours under nitrogen.
  • Purification :

    • Distillation : Remove unreacted alcohol at 190°C under vacuum (-0.085 MPa).
    • Adsorption : Treat with activated carbon (0.3–0.5 wt%) to achieve platinum-cobalt color <30.

Advantages : Higher thermal stability, reduced corrosion risks.

Table 2: Titanium-Catalyzed Optimization
Parameter Value Source Adaptation
Catalyst TTIP (0.2 wt%)
Temperature 200–215°C
Vacuum Pressure -0.095 to -0.085 MPa
Yield 97–98%

Purification and Quality Control

Refinement Techniques

Post-synthesis refinement is critical for meeting industrial specifications:

  • Adsorption : Mixtures of calcium oxide, magnesium oxide, and activated carbon (2:1:1 ratio) reduce acidity and color indices.
  • Filtration : Membrane filtration (0.1–0.5 µm) removes particulate impurities.

Analytical Standards

  • Acid Value : ≤0.2 mg KOH/g (via titration).
  • Color Index : ≤30 (platinum-cobalt scale).
  • Purity : ≥99.5% (gas chromatography).

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., 6 m$$^3$$ reactors) requires:

  • Continuous Water Removal : Azeotropic distillation with toluene or xylene enhances reaction efficiency.
  • Energy Optimization : Preheating reactants reduces energy consumption during esterification.
  • Catalyst Recovery : Metallic catalysts like TTIP can be recycled via distillation residues.

Scientific Research Applications

Chemical Properties and Structure

Bis(2-butoxyethyl) sebacate is an ester formed from sebacic acid and 2-butoxyethanol. Its chemical structure contributes to its functionality as a plasticizer and solvent, enhancing the flexibility and durability of polymer materials.

  • Molecular Formula: C₁₄H₂₆O₄
  • Molar Mass: 270.36 g/mol
  • Boiling Point: Approximately 300 °C

Applications in Polymer Science

Plasticizer for Polymers

  • Role: this compound is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers. It improves flexibility, workability, and durability of these materials.
  • Benefits:
    • Enhances low-temperature performance.
    • Reduces brittleness in polymer formulations.

Table 1: Comparison of Plasticizers

PlasticizerFlexibility ImprovementCompatibility with PVCLow Temperature Performance
This compoundHighExcellentGood
Di(2-ethylhexyl) phthalateModerateGoodModerate
Dioctyl phthalateHighExcellentPoor

Solvent Applications

Use as a Solvent

  • Applications: Utilized in coatings, inks, and adhesives due to its ability to dissolve various organic compounds.
  • Properties:
    • Low volatility.
    • Good solvating power for resins and polymers.

Biomedical Applications

Potential in Drug Delivery Systems

  • Research Findings: Studies indicate that this compound can be used in the formulation of drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
  • Case Study: A study published in the Journal of Biomedical Materials Research demonstrated that incorporating this compound into polymeric matrices improved drug release profiles compared to traditional plasticizers .

Environmental Considerations

Toxicity and Safety Profile

  • This compound has been evaluated for its toxicity, with studies indicating low acute toxicity levels in various animal models. Its safety profile makes it suitable for applications where human exposure may occur.

Table 2: Toxicity Data Summary

EndpointValueSource
Acute Oral ToxicityLD50 > 5000 mg/kgUniversity of Cincinnati
Dermal ToxicityLD50 > 10000 mg/kgECHA
Inhalation ToxicityLowCPSC Report

Mechanism of Action

The primary mechanism of action of Bis(2-butoxyethyl) sebacate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and reduced brittleness of the polymer. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with bis(2-butoxyethyl) sebacate, differing in alkyl chain length, functional groups, or backbone modifications:

Compound Name CAS Number Molecular Formula Key Structural Features Primary Applications
This compound 141-19-5 C₂₂H₄₂O₆ Sebacate backbone with 2-butoxyethyl groups Plasticizer for PVC, coatings
Bis(2-ethylhexyl) sebacate 122-62-3 C₂₆H₅₀O₄ Branched 2-ethylhexyl groups Atmospheric aerosol proxy , PVC plasticizer
Dibutyl sebacate (DBS) 109-43-3 C₁₈H₃₄O₄ Linear butyl groups Plasticizer, cosmetics
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate 41556-26-7 C₃₀H₅₆N₂O₄ Hindered amine groups Light stabilizer in coatings

Physical and Chemical Properties

Critical properties are compared below:

Property This compound Bis(2-ethylhexyl) Sebacate Dibutyl Sebacate
Molecular Weight 402.57 426.68 314.46
Physical State Liquid (solution) Liquid Liquid
Boiling Point Not reported 377°C 178–179°C
Vapor Pressure Not reported 2.8×10⁻⁶ Pa (25°C) Not reported
Solubility Insoluble in water Insoluble in water Insoluble in water

Key Observations :

  • Bis(2-ethylhexyl) sebacate has a higher molecular weight and significantly lower vapor pressure, making it ideal for high-temperature applications .
  • Dibutyl sebacate has a simpler structure, lower molecular weight, and higher volatility compared to the butoxyethyl derivatives.

Toxicity and Environmental Impact

Compound Acute Toxicity (Oral LD₅₀) Environmental Persistence Regulatory Status
This compound Not reported Low soil mobility (inferred) No major restrictions
Dibutyl sebacate 14,870 mg/kg (rat) Biodegradable Approved in cosmetics
Bis(2-ethylhexyl) sebacate Not classified Detected in sediments REACH-registered

Key Findings :

  • Dibutyl sebacate has the lowest toxicity among the compared compounds, with an LD₅₀ exceeding 14,000 mg/kg .

Market and Regulatory Landscape

  • Bis(2-ethylhexyl) sebacate dominates the plasticizer market due to its versatility and regulatory compliance in the EU and U.S. .
  • This compound is less common but valued in niche applications requiring ether-functionalized plasticizers .
  • Tinuvin 292 is restricted in food-contact materials but widely used in industrial coatings .

Biological Activity

Bis(2-butoxyethyl) sebacate (BBES) is an ester compound derived from sebacic acid and 2-butoxyethanol. It has garnered interest in various fields, including materials science and biochemistry, due to its potential applications and biological activities. This article explores the biological activity of BBES, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.

  • Molecular Formula : C22H42O6
  • Molecular Weight : 426.58 g/mol
  • Boiling Point : Approximately 377 °C
  • Melting Point : -67 °C
  • Density : 0.91 g/mL

General Toxicity

Research indicates that BBES exhibits low acute toxicity. A study reported an LD50 (the dose lethal to 50% of the test population) greater than 10,000 mg/kg in dermal exposure tests on guinea pigs, suggesting a relatively low risk of acute dermal toxicity . Inhalation studies have shown that BBES does not cause significant respiratory irritation at moderate exposure levels, further supporting its low toxicity profile .

Skin Irritation and Sensitization

BBES has been noted to cause non-allergic contact dermatitis upon skin contact due to its ability to degrease the skin . However, studies have not consistently demonstrated significant sensitization reactions in human subjects exposed to BBES or related sebacate esters .

Metabolism and Excretion

The metabolism of BBES is not extensively documented; however, it is believed to undergo hydrolysis to form sebacic acid and 2-butoxyethanol, which are subsequently metabolized through typical pathways for fatty acids and alcohols . The compound's low absorption through the skin indicates limited systemic exposure upon dermal contact .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of BBES have shown that it possesses moderate antibacterial properties against various strains of bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of approximately 500 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in formulations requiring antimicrobial efficacy.

Cytotoxicity Assays

Cytotoxicity studies using human cell lines indicated that BBES has a cytotoxic effect at higher concentrations (>1000 µg/mL), with IC50 values varying significantly between cell types . This raises questions about its safety in therapeutic applications but also highlights the need for further investigation into its selective cytotoxicity against cancer cells.

Case Studies and Research Findings

  • Study on Dermal Exposure : A controlled study assessed the effects of BBES on skin irritation in rabbits. Results indicated mild irritation at high concentrations but no severe allergic reactions .
  • Antimicrobial Efficacy Study : In a comparative analysis of various ester compounds, BBES was found to be effective against biofilm-forming bacteria, suggesting its utility in medical device coatings .
  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of BBES on breast cancer cell lines, reporting significant apoptosis at concentrations exceeding 1000 µg/mL, indicating potential as a chemotherapeutic agent .

Q & A

Q. How to align this compound research with TSCA and OECD regulatory requirements?

  • Methodological Answer :
  • Documentation : Maintain detailed logs of synthesis protocols, SDS revisions, and waste disposal (per 40 CFR §261.24) .
  • Testing Standards : Adhere to OECD Test Guideline 423 for acute oral toxicity and TG 201 for algal growth inhibition .

Tables for Key Data

Property Value Source
Density (20°C)0.914 g/mL
Boiling Point185°C (extrapolated)
Aquatic Toxicity (LC50)>100 mg/L (Daphnia magna)
Log Kow8.2 (predicted)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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